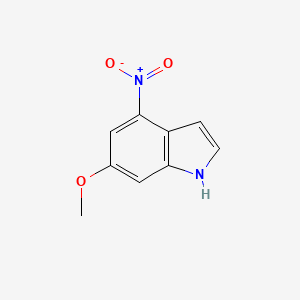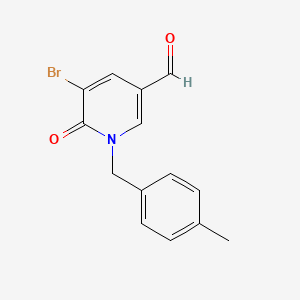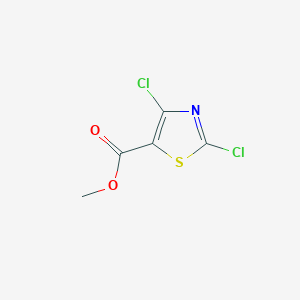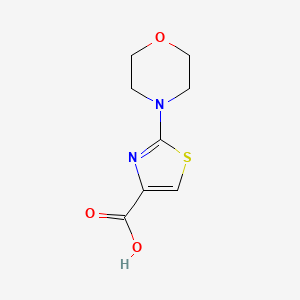
6-Methoxy-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-nitro-1H-indole is a compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 6-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Anti-HIV Research
Novel indolyl derivatives have been reported to show potential as anti-HIV agents. Molecular docking studies of such compounds suggest that they could be effective in the treatment of HIV-1 .
Antifungal Applications
Indole derivatives have shown fungistatic properties, meaning they can inhibit the growth of fungi without killing them. This application is particularly relevant in agricultural research and the development of antifungal agents .
Medicinal Chemistry
The structural motif of indole is integral to medicinal chemistry, where it is often incorporated into metal complexes for their luminescent properties and potential therapeutic applications .
Plant Growth Regulation
Indole derivatives are also known for their role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants .
Safety and Hazards
The safety information available indicates that 6-Methoxy-4-nitro-1H-indole may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
properties
IUPAC Name |
6-methoxy-4-nitro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKBTVJWNDOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646344 |
Source


|
| Record name | 6-Methoxy-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-66-1 |
Source


|
| Record name | 6-Methoxy-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)


